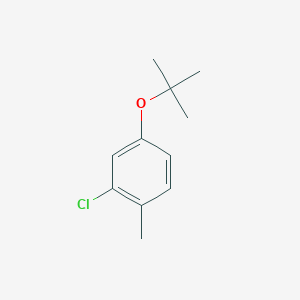
4-(tert-Butoxy)-2-chlorotoluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 4-(tert-Butoxy)-2-chlorotoluene typically involves the etherification of para-chlorophenol with isobutene in the presence of a catalyst. The reaction is carried out under normal temperature conditions using solvents such as benzene, toluene, or dimethylbenzene. The catalyst used is often sulfuric acid mixed with a quaternary amine like benzyltriethylammonium chloride, which enhances the catalytic effect .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available petrochemicals and ensures that the reaction materials dissolve easily in the chosen solvents. The reaction is homogeneous and easy to control, with the remnant materials being easily dissolved in sodium hydroxide solution for separation and purification .
化学反応の分析
Types of Reactions
4-(tert-Butoxy)-2-chlorotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the removal of the chlorine atom or the modification of the tert-butoxy group.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorobenzoic acid derivatives, while substitution reactions can produce various substituted toluenes .
科学的研究の応用
4-(tert-Butoxy)-2-chlorotoluene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be a precursor in the synthesis of pharmaceutical agents.
Materials Science: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(tert-Butoxy)-2-chlorotoluene involves its interaction with various molecular targets and pathways. The tert-butoxy group can undergo cleavage under acidic conditions, leading to the formation of reactive intermediates that can participate in further chemical reactions. The chlorine atom can also be involved in nucleophilic substitution reactions, making the compound versatile in organic synthesis .
類似化合物との比較
Similar Compounds
4-tert-Butoxystyrene: Similar in structure but with a vinyl group instead of a methyl group.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Contains a tert-butyl group and is used in different applications
Uniqueness
4-(tert-Butoxy)-2-chlorotoluene is unique due to its combination of a tert-butoxy group and a chlorine atom on a toluene ring. This combination provides distinct reactivity patterns and makes it a valuable intermediate in various chemical syntheses.
特性
分子式 |
C11H15ClO |
|---|---|
分子量 |
198.69 g/mol |
IUPAC名 |
2-chloro-1-methyl-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15ClO/c1-8-5-6-9(7-10(8)12)13-11(2,3)4/h5-7H,1-4H3 |
InChIキー |
ABZBERKXZZZHGM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OC(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















